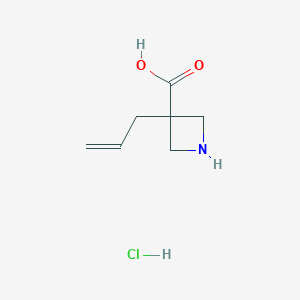3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride
CAS No.: 2126161-04-2
Cat. No.: VC4389732
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2126161-04-2 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 |
| IUPAC Name | 3-prop-2-enylazetidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-2-3-7(6(9)10)4-8-5-7;/h2,8H,1,3-5H2,(H,9,10);1H |
| Standard InChI Key | QIDUPIXOTWZUJY-UHFFFAOYSA-N |
| SMILES | C=CCC1(CNC1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 3-position with both a prop-2-en-1-yl (allyl) group and a carboxylic acid moiety. The hydrochloride salt form enhances stability and solubility, critical for handling in synthetic workflows. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-prop-2-enylazetidine-3-carboxylic acid; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 177.63 g/mol |
| SMILES | C=CCC1(CNC1)C(=O)O.Cl |
| InChIKey | QIDUPIXOTWZUJY-UHFFFAOYSA-N |
The allyl group introduces unsaturation, enabling participation in cycloaddition or polymerization reactions, while the carboxylic acid facilitates salt formation or esterification .
Solubility and Stability
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis of 3-(prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride involves multistep sequences emphasizing ring closure and functional group manipulation. A representative pathway, adapted from azetidine derivative syntheses , includes:
-
Azetidine Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloadditions, often employing trimethylsilyl (TMS) protecting groups to direct regioselectivity .
-
Allylation: Introduction of the prop-2-en-1-yl group through nucleophilic substitution or metal-catalyzed coupling. Patent WO2000063168A1 describes allylation using allyl halides under basic conditions .
-
Carboxylic Acid Functionalization: Hydrolysis of nitriles or esters under acidic or basic conditions.
-
Salt Formation: Treatment with hydrogen chloride gas in ethanol or ether to yield the hydrochloride salt .
Optimization Challenges
Synthetic yields are highly sensitive to reaction conditions. For example, WO2000063168A1 reports a 64% yield for a related azetidine hydrochloride after meticulous control of temperature (55–60°C), solvent (methylene chloride), and workup (ether extraction, sodium bicarbonate washes) . Side reactions, such as ring-opening or over-alkylation, necessitate careful stoichiometry and purification via chromatography or recrystallization .
Applications in Medicinal Chemistry
Intermediate in Drug Discovery
Azetidines are prized for their bioisosteric potential, mimicking pyrrolidine or piperidine rings while offering distinct pharmacokinetic profiles. The allyl substituent in this compound provides a handle for further derivatization, enabling:
-
Peptide Mimetics: Incorporation into protease inhibitors via conjugation with amino acids.
-
Kinase Inhibitors: Structural analogs have shown activity in preclinical cancer models by modulating ATP-binding sites .
Case Study: Antiviral Agents
Patent literature highlights azetidine hydrochlorides as intermediates in antiviral syntheses. For instance, WO2000063168A1 details their use in producing derivatives with activity against RNA viruses, leveraging the azetidine scaffold’s ability to enhance blood-brain barrier permeability .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: and NMR confirm ring structure and substituent orientation. The allyl group’s vinyl protons typically resonate at δ 5.1–5.3 ppm (cis/trans coupling).
-
IR Spectroscopy: Stretching vibrations at ~1700 cm (carboxylic acid C=O) and ~2500 cm (HCl N–H) validate salt formation.
Future Research Directions
Process Optimization
Advances in flow chemistry or enzymatic catalysis could improve yields and sustainability. For example, continuous hydrogenation reactors may reduce reaction times for intermediates .
Therapeutic Exploration
The compound’s potential in neurodegenerative diseases warrants investigation, given azetidines’ CNS penetration. Structural modifications targeting amyloid-beta or tau protein interactions are promising avenues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume